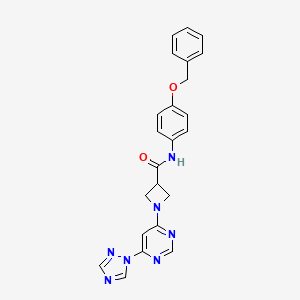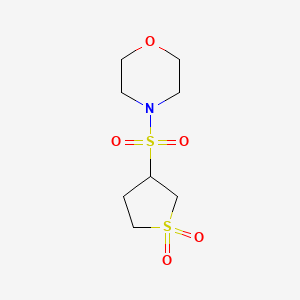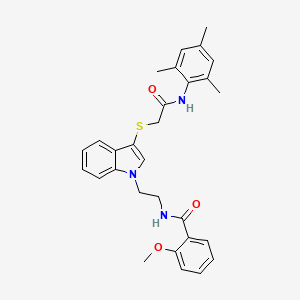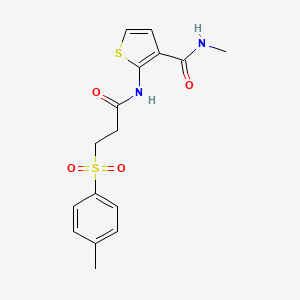
1-(3,4-dimethylphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethylphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea, also known as DMPIU, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. DMPIU is a urea derivative that has been found to exhibit promising biological activity, particularly in the treatment of cancer and other diseases.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Research has focused on synthesizing new heterocyclic compounds containing various moieties, such as sulfonamido, aiming to produce agents with antibacterial activities. These synthetic efforts have led to the creation of compounds demonstrating significant antibacterial properties against various bacterial strains (Azab, Youssef, & El-Bordany, 2013).
Development of Antimicrobial and Anticancer Agents
Several studies have synthesized and evaluated novel compounds for their antimicrobial and anticancer activities. For instance, novel tetrazoles clubbed with pyrimidine and pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been developed as potential antimicrobial and anticancer agents, showing good to excellent activity against specific bacterial strains and cancer cell lines (Bhoge, Magare, & Mohite, 2021); (Hafez, El-Gazzar, & Al-Hussain, 2016).
Exploration of Supramolecular Structures
Research into the synthesis and characterization of supramolecular structures, such as ureido-pyrimidinone (UPy) based supramolecular thermoplastic elastomers, has been conducted. These studies explore the kinetics of nanofiber formation from these elastomers, contributing to the understanding of their aggregation behavior and potential applications in material science (Appel, Portale, Wisse, Dankers, & Meijer, 2011).
Luminescence Sensing
Lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate have been synthesized and found to be selectively sensitive to benzaldehyde-based derivatives, demonstrating their potential as fluorescence sensors for chemical detection (Shi, Zhong, Guo, & Li, 2015).
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-13-4-5-15(12-14(13)2)23-18(25)22-9-11-24-10-8-21-17(24)16-19-6-3-7-20-16/h3-8,10,12H,9,11H2,1-2H3,(H2,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUKVTLSMGQBIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCN2C=CN=C2C3=NC=CC=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol](/img/structure/B2381234.png)

![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B2381240.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2381242.png)






![3-Methyl-7-[(3-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2381250.png)
